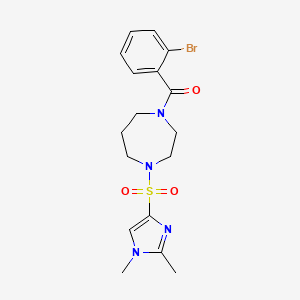

(2-bromophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O3S/c1-13-19-16(12-20(13)2)26(24,25)22-9-5-8-21(10-11-22)17(23)14-6-3-4-7-15(14)18/h3-4,6-7,12H,5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXVIBNOVWIIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-bromophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl moiety linked to a sulfonyl group and a diazepan structure, which are known for their diverse pharmacological properties. The synthesis of such compounds often involves multi-step reactions utilizing various reagents and conditions. For instance, the preparation of related compounds typically involves condensation reactions and the use of protecting groups to facilitate the formation of complex structures .

Pharmacological Properties

- Antimicrobial Activity : Compounds containing imidazole and diazepane structures have demonstrated significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Central Nervous System Effects : The imidazole ring is known to interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems and potentially offering therapeutic avenues for neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The imidazole moiety can bind to specific receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole and sulfonamide groups often exhibit significant anticancer properties. For instance, similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study on sulfonamide derivatives demonstrated that modifications in the imidazole structure can enhance anticancer activity. The incorporation of a diazepane ring may further improve the bioactivity profile of the compound by increasing its solubility and bioavailability .

Antimicrobial Properties

Compounds with bromophenyl and sulfonamide functionalities have shown promising antimicrobial activities. The presence of the imidazole ring can also contribute to enhanced activity against bacterial strains.

- Case Study : A related study highlighted the synthesis of sulfonamide derivatives that exhibited broad-spectrum antimicrobial effects, suggesting that similar modifications to the target compound could yield effective antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.

- Data Table: Enzyme Inhibition Potential

| Compound Type | Target Enzyme | Inhibition Activity |

|---|---|---|

| Sulfonamides | Carbonic Anhydrase | Moderate |

| Imidazoles | Acetylcholinesterase | Strong |

| Diazepanes | Various Metabolic Enzymes | Variable |

Neurological Applications

Given the structural components of the compound, it may also be explored for neurological applications. Imidazole derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structural Differences

- Ring Size and Flexibility: The target compound’s 1,4-diazepane ring contrasts with the 6-membered piperazine/piperidine cores in compounds from (e.g., 6d–6l).

- Sulfonyl Group Variations: The sulfonyl group in the target is attached to a dimethylimidazole, whereas compounds feature sulfonamide-linked benzene rings (e.g., 6d: N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylaminobenzenesulfonamide).

Aryl Substituents :

The 2-bromophenyl group in the target introduces steric bulk and halogen-bonding capabilities absent in ’s fluorophenyl or benzhydryl groups. Bromine’s higher molecular weight and lipophilicity may influence membrane permeability compared to fluorine .

2.3 Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- The target’s molecular weight is higher due to bromine and the diazepane ring.

- Sulfonamide-containing compounds (6d, 6h) exhibit higher melting points (~180–230°C), suggesting strong intermolecular interactions, whereas the target’s imidazole-sulfonyl group may reduce crystallinity .

Research Findings and Implications

Biological Relevance :

While biological data for the target compound are unavailable, ’s sulfonamide derivatives (e.g., 6d, 6h) are hypothesized to target enzymes like carbonic anhydrases or kinases. The target’s dimethylimidazole-sulfonyl group may offer unique binding modes compared to sulfonamides .Metabolic Stability : The diazepane ring’s flexibility could increase susceptibility to oxidative metabolism compared to piperazine-based compounds, though bromine’s electron-withdrawing effects might mitigate this .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves a multi-step approach:

Sulfonylation : React 1,2-dimethyl-1H-imidazole with benzenesulfonyl chloride under anhydrous THF at 0°C, using NaH as a base (40–95% yield) .

Lithiation and Acylation : Treat the sulfonylated intermediate with tert-butyllithium at −78°C, followed by 3,4,5-trimethoxybenzoyl chloride to form the methanone core (purified via flash chromatography, 40–80% yield) .

Bromophenyl Integration : Introduce the 2-bromophenyl group via Suzuki coupling or Friedel-Crafts acylation, optimized using Pd catalysts or Lewis acids (e.g., AlCl₃) .

Q. Critical Factors :

- Temperature : Low temperatures (−78°C) prevent side reactions during lithiation.

- Purification : Column chromatography (hexane:ethyl acetate gradients) improves purity but reduces yield by ~15% compared to recrystallization .

Table 1 : Synthetic Yield Optimization

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | NaH, THF | 0°C | 40–95 |

| 2 | t-BuLi, −78°C | −78°C | 40–80 |

| 3 | Pd(PPh₃)₄, K₂CO₃ | 80°C | 60–75 |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and acylation. Key signals:

- X-ray Crystallography : Resolves stereochemistry of the diazepane ring and confirms sulfonyl group orientation (bond angles: 107–112°) .

- HRMS : Validates molecular formula (e.g., C₂₂H₂₄BrN₃O₃S⁺, m/z calculated 502.0712) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer: Discrepancies in antiproliferative or antimicrobial activity (e.g., IC₅₀ ranging from 1–20 µM) arise from:

Q. Resolution Strategies :

- Standardized Protocols : Use NIH/ATCC-recommended cell lines and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Stability Studies : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 37°C over 24 hours .

Table 2 : Biological Activity Comparison

| Study | Cell Line | IC₅₀ (µM) | Assay Duration |

|---|---|---|---|

| A | HeLa | 1.2 | 24 h |

| B | MCF-7 | 18.5 | 48 h |

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log P = 3.2 ± 0.2) using molecular descriptors .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., fulvic acid) to assess adsorption potential .

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (EC₅₀) to validate predictions .

Q. Key Data :

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Modify Substituents :

- Docking Studies : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR). Key interactions:

Q. What analytical techniques identify degradation products under varying pH conditions?

Methodological Answer:

Q. How do researchers address contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

- X-ray vs. NMR : Crystallography may show a planar sulfonyl group, while NMR suggests conformational flexibility.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile discrepancies (RMSD < 0.5 Å) .

- Variable-Temperature NMR : Monitor ring inversion dynamics in the diazepane moiety (ΔG‡ = 50–60 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.